molecular formula C10H13N3O B14739662 4-[(e)-Phenyldiazenyl]morpholine CAS No. 6119-27-3

4-[(e)-Phenyldiazenyl]morpholine

Cat. No.: B14739662
CAS No.: 6119-27-3
M. Wt: 191.23 g/mol
InChI Key: YEIJBNMGYCYMKI-UHFFFAOYSA-N
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Description

4-[(e)-Phenyldiazenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-Phenyldiazenyl]morpholine typically involves the diazotization of aniline followed by coupling with morpholine. The reaction conditions often include acidic environments to facilitate the diazotization process. Here is a general synthetic route:

    Diazotization of Aniline: Aniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with morpholine under controlled pH conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(e)-Phenyldiazenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline and morpholine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Aniline and morpholine derivatives.

    Substitution: Nitrated or halogenated products on the aromatic ring.

Scientific Research Applications

4-[(e)-Phenyldiazenyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(e)-Phenyldiazenyl]morpholine involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(e)-Phenyldiazenyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-[(e)-Phenyldiazenyl]aniline: Contains an aniline group instead of morpholine.

Uniqueness

4-[(e)-Phenyldiazenyl]morpholine is unique due to the presence of both the morpholine ring and the diazenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6119-27-3

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

morpholin-4-yl(phenyl)diazene

InChI

InChI=1S/C10H13N3O/c1-2-4-10(5-3-1)11-12-13-6-8-14-9-7-13/h1-5H,6-9H2

InChI Key

YEIJBNMGYCYMKI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=CC=C2

Origin of Product

United States

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